3-Fluoro-4-(3-methylthiophenyl)phenol
Description
3-Fluoro-4-(3-methylthiophenyl)phenol is a fluorinated phenolic compound characterized by a 3-methylthiophenyl substituent at the 4-position of the phenol ring and a fluorine atom at the 3-position. The 3-methylthiophenyl group consists of a thiophene ring (a five-membered aromatic ring with one sulfur atom) substituted with a methyl group at the 3-position. This structural motif imparts unique electronic and steric properties, making it relevant in materials science, pharmaceuticals, and agrochemicals.
Properties
IUPAC Name |
3-fluoro-4-(3-methylsulfanylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c1-16-11-4-2-3-9(7-11)12-6-5-10(15)8-13(12)14/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYODZPBIAMUFPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=C(C=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Fluoro-4-(3-methylthiophenyl)phenol can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and can tolerate various functional groups, making it a versatile method for synthesizing complex organic molecules.
Chemical Reactions Analysis
3-Fluoro-4-(3-methylthiophenyl)phenol can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Fluoro-4-(3-methylthiophenyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-methylthiophenyl)phenol involves its interaction with specific molecular targets and pathways. The fluorine atom and the phenol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Fluorinated Phenols
Structural and Electronic Comparisons
Fluorinated phenols with sulfur-containing substituents or heterocyclic moieties are highlighted below. Key differences arise from substituent type (e.g., thioether, sulfoxide, trifluoromethyl) and their electronic effects:
*Calculated based on standard atomic weights.
Key Observations:
- Electronic Effects: The 3-methylthiophenyl group in the target compound likely acts as a moderate electron donor due to sulfur’s lone pairs, contrasting with the electron-withdrawing trifluoromethyl group in . This difference influences reactivity in electrophilic substitution or polymerization reactions.
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